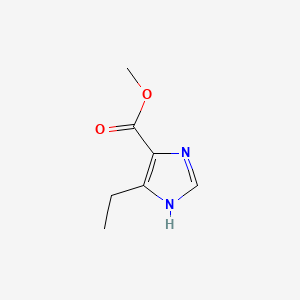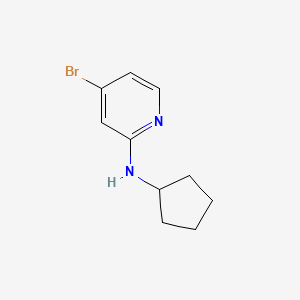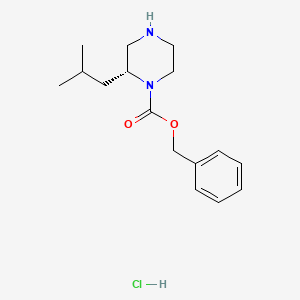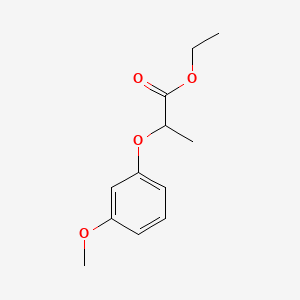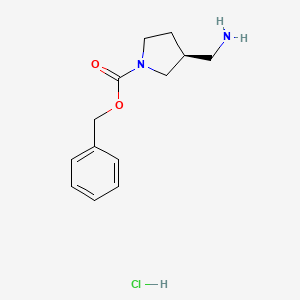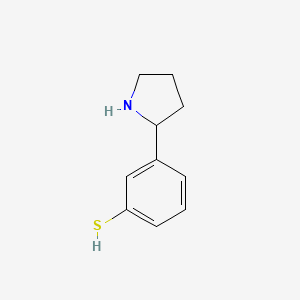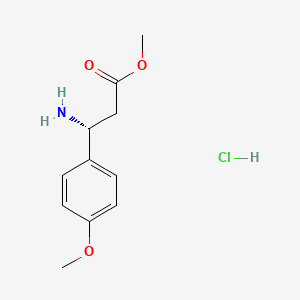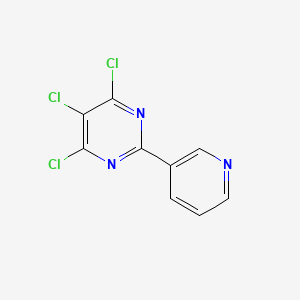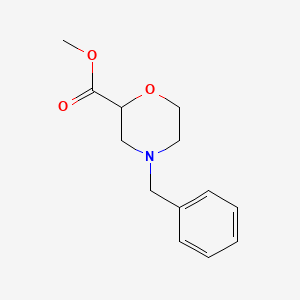
Methyl 4-benzylmorpholine-2-carboxylate
Overview
Description
Methyl 4-benzylmorpholine-2-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.281 g/mol. It belongs to the class of morpholine derivatives and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of Methyl 4-benzylmorpholine-2-carboxylate involves several steps. One common method includes the reaction of 4-benzylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like ammonium formate and palladium on activated carbon are used in some reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-benzylmorpholine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block in palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids.
Pharmaceutical Research:
Materials Science: It is used in the synthesis and characterization of ionic liquids, specifically 4-benzyl-4-methylmorpholinium-based ionic liquids, which have applications in green chemistry and as solvents for biomass.
Mechanism of Action
The mechanism of action of Methyl 4-benzylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-benzylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
4-Benzylmorpholine: Similar in structure but lacks the ester group.
N-Boc-morpholine-2-carboxylic acid: Used in similar pharmaceutical applications but has a different functional group.
4-Benzyl-4-methylmorpholinium-based ionic liquids: Used in materials science for green chemistry applications.
This compound is unique due to its specific combination of functional groups, which makes it versatile for various applications in organic synthesis, pharmaceutical research, and materials science.
Properties
IUPAC Name |
methyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHMAJMVQRTGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679106 | |
| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-29-5 | |
| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)
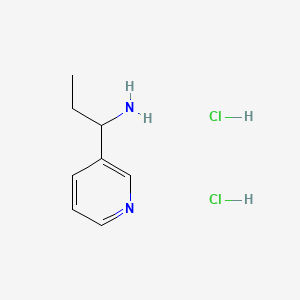
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
